N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:
- Imidazole moiety: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, linked via a three-carbon propyl chain to the acetamide group.
- Oxazole core: A 1,2-oxazole ring substituted with a phenyl group at position 5, connected to the acetamide’s carbonyl group.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole and oxazole motifs are pharmacologically relevant (e.g., kinase inhibitors or antimicrobial agents). Structural elucidation of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(19-7-4-9-21-10-8-18-13-21)12-15-11-16(23-20-15)14-5-2-1-3-6-14/h1-3,5-6,8,10-11,13H,4,7,9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFSBMAXPXCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and oxazole rings. The final coupling step can be achieved through nucleophilic substitution reactions where the imidazole and oxazole intermediates are reacted with an appropriate acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both the imidazole and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds featuring imidazole and oxazole derivatives possess antimicrobial properties. Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways associated with cell survival and death .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory cytokines presents a promising avenue for therapeutic development .
Biological Research Applications
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases .
- Receptor Modulation : Research indicates that this compound may interact with various receptors in the central nervous system. This interaction could lead to therapeutic effects in neurological disorders, although further studies are needed to elucidate these mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, the compound was tested on several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its viability as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide are compared below with two analogous molecules from the provided evidence.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The phenyl group on the target’s oxazole may enhance lipophilicity and π-π stacking compared to the methyl-substituted oxazole in the compound from . The sulfanyl linker in ’s compound replaces the target’s acetamide, reducing hydrogen-bonding capacity but increasing thiol-mediated reactivity (e.g., disulfide formation).
Core Structure Variations :
- The benzamide in ’s compound lacks the oxazole ring, which may diminish its ability to engage in dipole interactions or act as a bioisostere for carboxylic acids. This structural simplification could improve solubility but reduce target specificity.
Molecular Weight and Drug-Likeness :
- The target compound (295.34 g/mol) and ’s analog (321.79 g/mol) fall within Lipinski’s rule of five thresholds, suggesting oral bioavailability. ’s smaller benzamide (258.32 g/mol) may exhibit enhanced membrane permeability.
Hypothetical Pharmacological Profiles
While direct biological data are unavailable in the provided evidence, structural trends suggest:
- The target compound’s oxazole-phenyl and imidazole-propyl groups may favor kinase or GPCR modulation.
- ’s chlorophenyl and sulfanyl linker could confer antimicrobial or antiparasitic activity, leveraging halogen bonding and thiol reactivity .
- ’s benzamide might prioritize solubility, making it suitable for central nervous system targets .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazole ring and an oxazole moiety. Its chemical formula is , which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The imidazole and oxazole rings are known for their diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole and oxazole derivatives exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain analogues showed promising results with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 26 | Imidazole derivative | ≤ 0.25 | Anti-MRSA |
| Compound 57 | Oxazole derivative | ≤ 0.25 | Anti-C. neoformans |
| Compound 32 | Imidazole derivative | 4 | Anti-MRSA |
Anticancer Activity
Imidazole derivatives have been explored for their anticancer properties as well. A review highlighted several studies where imidazole-based compounds exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
In a cytotoxicity evaluation against human cancer cell lines, several imidazole derivatives were found to inhibit cell proliferation effectively. The study reported IC50 values ranging from 10 µM to 30 µM for different derivatives, indicating significant potential for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole-containing compounds has also been documented. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The inhibition of COX-II is particularly relevant in reducing inflammation and pain .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and inflammation.
- Receptor Modulation : It may act on serotonin receptors or other relevant targets that modulate pain and inflammation responses.
- Cell Cycle Interference : Similar compounds have been shown to interfere with the cell cycle in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
